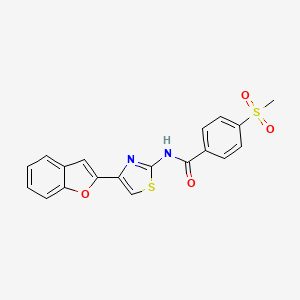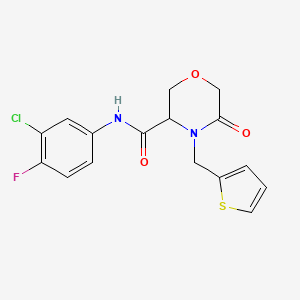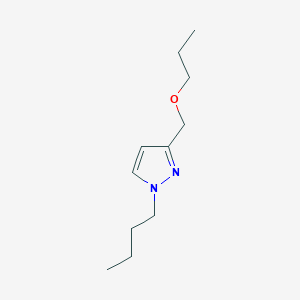![molecular formula C15H22F3N5O B2523735 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034294-09-0](/img/structure/B2523735.png)
1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative, with a cyclohexyl group, a trifluoromethyl group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance the metabolic stability and lipophilicity of a compound . The tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl group is a heterocyclic moiety that may contribute to the compound’s potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea linkage between the cyclohexylamine and the (6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamine. This could potentially be achieved through a reaction with an isocyanate or a carbodiimide .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a cyclohexyl group attached to a urea, which is in turn attached to a (6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl group . The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which may enhance its ability to cross biological membranes .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis to yield the corresponding amines and carbon dioxide . The trifluoromethyl group is generally stable under physiological conditions, but can potentially undergo metabolic transformations in the body .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
This compound and its derivatives have shown potential in the field of cancer research . The ability to reduce or eliminate free radicals makes them significant in preventing oxidative damage to cells .
Antimicrobial Applications
The compound has demonstrated antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Applications
The compound has been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.
Antioxidant Applications
The compound has shown antioxidant properties . Antioxidants are crucial in protecting cells against oxidative stress, suggesting potential applications in various health conditions related to oxidative stress.
Antiviral Applications
The compound has demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections.
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in various fields, including the treatment of diseases related to these enzymes.
Antitubercular Agents
The compound has shown potential as an antitubercular agent . This suggests potential applications in the treatment of tuberculosis.
Thermostability in Energetic Materials
The compound has shown superior thermostability in comparison to other energetic materials . This suggests potential applications in the field of energetic materials.
Wirkmechanismus
Target of Action
Similar compounds have been shown to target the serine/threonine-protein kinase pim-1 in humans . This enzyme plays a crucial role in cell survival and proliferation.
Mode of Action
It is likely that it interacts with its target protein to modulate its activity, leading to changes in cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea . For instance, the compound exhibits superior thermostability , which could affect its stability and activity in different environments.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N5O/c16-15(17,18)10-6-7-12-21-22-13(23(12)9-10)8-19-14(24)20-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNUGBQBRBSBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)
![2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2523657.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2523660.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2523661.png)


amino}-N-(1-phenylethyl)thiophene-2-carboxamide](/img/structure/B2523666.png)
![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)

![Octahydrocyclohepta[c]pyrrole-3a(1H)-carbonitrile hydrochloride](/img/structure/B2523672.png)
![4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2523673.png)

